molecular formula C7H14O6 B1352072 Methyl D-glucopyranoside CAS No. 3149-68-6

Methyl D-glucopyranoside

Cat. No.: B1352072
CAS No.: 3149-68-6
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-WLDMJGECSA-N
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Description

Methyl D-glucopyranoside is a methylated derivative of glucose, specifically a glycoside formed by the reaction of glucose with methanol. It is a monosaccharide and is commonly used in scientific research as a non-metabolizable analog of glucose. This compound is known for its stability and resistance to metabolic processes, making it a valuable tool in various biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl D-glucopyranoside can be synthesized through the reaction of D-glucose with methanol in the presence of an acid catalyst. The process involves the formation of a glycosidic bond between the glucose molecule and the methanol, resulting in the formation of this compound. The reaction typically requires mild acidic conditions and can be carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity D-glucose and methanol, with the reaction being catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Reactivity of Hydroxy Groups

Research has been conducted on the reactivity of the hydroxy groups of methyl β-D-glucopyranoside in the Koenigs–Knorr reaction, involving condensation with α-acetobromo-D-[14C]glucose . The relative reactivities were determined by measuring the radioactivity of the four β-linked disaccharide products, with silver oxide as the acid acceptor and iodine as a catalyst. The study found that the order of reactivity was 6-OH ≫ 3-OH > 4-OH > 2-OH, with an average ratio value of 6.4:1.7:1.2:1.0 .

Benzylation

Methyl α-d-glucopyranoside can be converted into methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside via benzylation with benzyl chloride in the presence of sodium hydride .

Acidic Decomposition

The decomposition of methyl α-D-glucopyranoside (MGPα) has been studied in hydrochloric, sulfuric, and sulfurous acids. The decomposition of MGPα is slower in H2SO3 than in HCl and H2SO4 .

Oxidation

Methyl α-d-glucopyranoside can undergo selective oxidation to sodium methyl α-d-glucuronate with oxygen catalyzed by platinum .

Binding Modes

The binding modes of methyl α-d-glucopyranoside to an artificial receptor have been described, revealing two complexes within one crystal structure .

Impact on Liver Injuries

Methyl 6-O-cinnamoyl-α-d-glucopyranoside has shown promise in ameliorating acute liver injury by inhibiting oxidative stress through the activation of the Nrf2 signaling pathway .

Role in Plants

Methyl-β-D-glucopyranoside is found in higher plants, such as G. montanum, where it accumulates .

Enantioselective Reactions

Methyl-α-d-glucopyranoside-based azacrown ethers can be used in enantioselective reactions . The following table shows the results of an experiment using different catalysts in such reactions :

EntryCatalystTime, hYield, %ee, %
11a16952
21b16829
31c16619
42a17462 *
52b17421 *
62c13829

*See Ref.

Scientific Research Applications

Biochemical Research

Protein Purification : Methyl D-glucopyranoside is extensively used in protein purification processes, particularly in affinity chromatography. It acts as an inhibitor of lectin-conjugate binding, facilitating the elution of glycoproteins and glycoconjugates from columns. This property is crucial for the study of glycoprotein interactions and functions in various biological systems .

Cryoprotection Studies : In studies assessing cryoprotection effects on proteins, varying concentrations of this compound have been employed to analyze its influence on echo decay times. This application is significant for understanding protein stability during freezing and thawing processes .

Pharmaceutical Applications

Drug Development : this compound has been investigated for its potential in drug formulation and delivery systems. For instance, it has been synthesized as a non-metabolizable tracer for studying sodium-dependent glucose transporters (SGLTs) in renal cells. The compound's ability to selectively bind to these transporters allows researchers to visualize and quantify glucose uptake mechanisms in vivo using positron emission tomography (PET) .

Therapeutic Potential : Recent studies have indicated that derivatives of this compound may possess therapeutic properties against oxidative stress-related conditions. For instance, methyl 6-O-cinnamoyl-α-D-glucopyranoside has shown promise in ameliorating acute liver injury by activating protective signaling pathways .

Analytical Chemistry

Mass Spectrometry : this compound is utilized as a standard in mass spectrometry for the differentiation of underivatized monosaccharides. Its isotopic labeling facilitates the structural elucidation of oligosaccharides, which are critical in various biological processes .

Tracer Studies : The compound has been labeled with carbon-11 to create a tracer that allows researchers to study glucose metabolism and transport dynamics in living organisms. This application is crucial for understanding metabolic disorders such as diabetes .

Case Studies and Research Findings

Study Objective Findings
Synthesis and Biological Evaluation of (11)C-Methyl-D-GlucosideTo evaluate the metabolic stability and transport characteristicsDemonstrated selective transport by sodium-dependent glucose transporters with minimal urinary excretion .
Effects on HepatotoxicityInvestigated protective effects against liver injuryMethyl 6-O-cinnamoyl-α-D-glucopyranoside reduced oxidative stress markers and improved liver function parameters .
Binding Studies with Artificial ReceptorsExplored binding modes of methyl α-D-glucopyranosideIdentified unique binding interactions that can inform receptor design for carbohydrate recognition .

Mechanism of Action

Methyl D-glucopyranoside exerts its effects primarily through its structural similarity to glucose. It can bind to glucose transporters and other glucose-binding proteins, thereby inhibiting the normal uptake and metabolism of glucose. This makes it a valuable tool for studying glucose transport mechanisms and metabolic pathways . The compound does not undergo significant metabolic transformation, allowing researchers to track its movement and interactions within biological systems .

Comparison with Similar Compounds

Comparison: Methyl D-glucopyranoside is unique due to its specific glycosidic linkage and resistance to metabolic processes. Compared to other similar compounds, it offers distinct advantages in terms of stability and non-metabolizability, making it particularly useful in studies where metabolic interference needs to be minimized .

Biological Activity

Methyl D-glucopyranoside (MDG) is a monosaccharide derivative that has garnered attention for its diverse biological activities. This article explores the antimicrobial properties, binding interactions, and potential therapeutic applications of MDG, based on recent research findings.

Antimicrobial Activity

MDG and its derivatives exhibit notable antimicrobial properties against various pathogens. Research has demonstrated that methyl α-D-glucopyranoside acetals and ethers show significant activity against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 2 mM, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Methyl α-D-Glucopyranoside Derivatives

CompoundMIC (mM)MBC (mM)Target Bacteria
C10EthMeGlu0.50.5S. aureus
C12EthMeGlu0.030.03L. monocytogenes
C8EthMeGlu22E. faecalis

The study indicates that these compounds not only inhibit bacterial growth but also lead to cell death, as evidenced by the close correlation between MIC and minimum bactericidal concentration (MBC) values .

Binding Interactions

MDG has also been studied for its binding interactions with artificial receptors, which is crucial for understanding its role in drug design and development. Recent crystallographic studies have elucidated the binding modes of MDG with a specific receptor scaffold, revealing the stabilizing noncovalent interactions that occur during this process . These findings are significant as they provide insights into how MDG can be utilized in therapeutic applications, particularly in targeting carbohydrate-binding proteins.

Case Studies and Pharmacological Insights

A notable case study examined the effects of high glucose levels on the uptake of α-methyl-D-glucopyranoside (α-MG) in renal proximal tubule cells. The study found that elevated glucose concentrations significantly inhibited α-MG uptake, implicating abnormal glucose handling in the development of diabetic nephropathy . This highlights the potential of MDG as a substrate for studying glucose metabolism and its implications in diabetes management.

Computational Studies and Predictive Models

Computational approaches have been employed to predict the biological activity of MDG derivatives using molecular docking and pharmacokinetic modeling. These studies suggest that certain derivatives exhibit promising binding affinities towards target proteins involved in microbial infections . For instance, compound 6 demonstrated a high binding energy with relevant receptors, indicating its potential as an antimicrobial agent.

Table 2: Predicted Binding Affinities of MDG Derivatives

CompoundBinding Energy (kcal/mol)Target Protein
Compound 6 -6.25V8E
Compound 7 -5.97BLY

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-WLDMJGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027523
Record name 1-O-Methyl-D-glucopyranose
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3149-68-6, 25360-07-0
Record name Methyl D-glucopyranoside
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Record name Methyl glucoside
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Record name D-Glucopyranoside, methyl
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Record name 1-O-Methyl-D-glucopyranose
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Record name Methyl D-glucopyranoside
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Record name METHYL D-GLUCOPYRANOSIDE (.ALPHA./.BETA. MIXTURE)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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